molecular formula C23H26N4O2 B12170451 (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12170451
M. Wt: 390.5 g/mol
InChI Key: GMGGCZOPVDVNMX-UHFFFAOYSA-N
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Description

(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with hydroxy and methyl groups, and a piperazine moiety linked to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions The initial step often includes the formation of the quinoline core through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Piperazine derivatives: Compounds with piperazine moieties linked to various aromatic rings.

Uniqueness

(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other quinoline and piperazine derivatives.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

5,7-dimethyl-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C23H26N4O2/c1-16-13-17(2)21-20(14-16)25-15-19(22(21)28)23(29)27-11-9-26(10-12-27)8-5-18-3-6-24-7-4-18/h3-4,6-7,13-15H,5,8-12H2,1-2H3,(H,25,28)

InChI Key

GMGGCZOPVDVNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)C

Origin of Product

United States

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